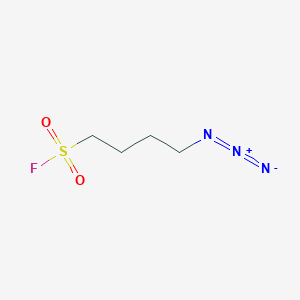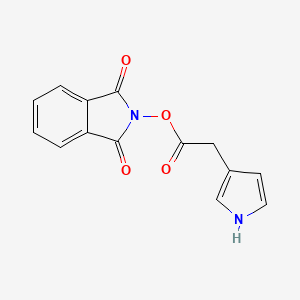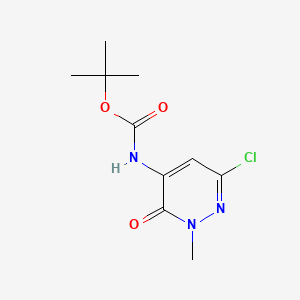
tert-Butyl (6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate: is a chemical compound with a complex structure that includes a pyridazinone ring substituted with a chloro group and a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloro-2-methyl-3-oxo-2,3-dihydropyridazine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxyl derivatives.
Applications De Recherche Scientifique
tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl carbamate: A simpler compound with similar protective group properties.
6-chloro-2-methyl-3-oxo-2,3-dihydropyridazine: The core structure without the tert-butyl carbamate moiety.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
Uniqueness
tert-butyl N-(6-chloro-2-methyl-3-oxo-2,3-dihydropyridazin-4-yl)carbamate is unique due to the combination of the pyridazinone ring and the tert-butyl carbamate group, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs .
Propriétés
Formule moléculaire |
C10H14ClN3O3 |
|---|---|
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloro-2-methyl-3-oxopyridazin-4-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O3/c1-10(2,3)17-9(16)12-6-5-7(11)13-14(4)8(6)15/h5H,1-4H3,(H,12,16) |
Clé InChI |
KSACDPIGRZWEFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=NN(C1=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


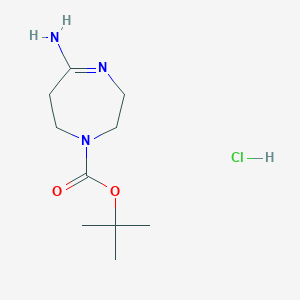
![2-Amino-3-{1h-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B13516161.png)
![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
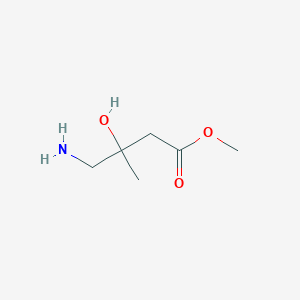

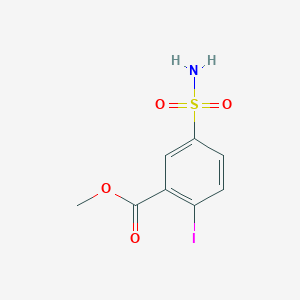
![[3-Fluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B13516180.png)
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
